N-tert-butoxycarbonyl-cephalexin molecular weight
N-tert-butoxycarbonyl-cephalexin molecular weight
An In-depth Technical Guide on N-tert-butoxycarbonyl-cephalexin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-tert-butoxycarbonyl-cephalexin (N-Boc-cephalexin) is a critical synthetic intermediate derived from the first-generation cephalosporin antibiotic, cephalexin. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the primary amine of the D-phenylglycyl side chain is a fundamental strategy in medicinal chemistry. This modification temporarily masks the amine's reactivity, enabling selective chemical transformations at other sites on the cephalexin scaffold, primarily the C-4 carboxylic acid. This guide provides a comprehensive overview of N-Boc-cephalexin, detailing its physicochemical properties, a robust synthesis protocol, extensive analytical characterization methodologies, and its pivotal role in the development of novel antibiotic analogs, molecular probes, and structure-activity relationship (SAR) studies.
Foundational Concepts: Cephalexin and Amine Protection Strategy
The Cephalexin Core Structure
Cephalexin is a semi-synthetic, first-generation cephalosporin antibiotic widely used to treat bacterial infections.[1][2] Its structure features a β-lactam ring fused to a dihydrothiazine ring, forming the core 7-amino-3-methyl-3-cephem-4-carboxylic acid (7-ADCA) nucleus.[3] The bactericidal action of cephalexin stems from its ability to inhibit the synthesis of the bacterial cell wall by acylating penicillin-binding proteins (PBPs). The key structural components responsible for its activity include the strained β-lactam ring and the D-α-amino-α-phenylacetamido side chain at the C-7 position.[2][4]
The Imperative of Amine Protection: The tert-Butoxycarbonyl (Boc) Group
To develop advanced cephalosporin derivatives, selective modification of the molecule is essential. The primary amine on the C-7 side chain is a highly reactive nucleophile that can interfere with desired reactions at other positions, such as esterification or amidation of the C-4 carboxyl group. The use of a protecting group is therefore a cornerstone of this synthetic strategy.
The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to several key advantages:
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Ease of Introduction: It can be readily introduced under mild basic conditions using di-tert-butyl dicarbonate (Boc anhydride).[5]
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Stability: The resulting carbamate is stable to a wide range of nucleophilic and basic conditions, allowing for subsequent chemical modifications elsewhere on the cephalexin molecule.
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Selective Cleavage: The Boc group can be efficiently removed under mild acidic conditions (e.g., with trifluoroacetic acid), which typically do not compromise the integrity of the acid-labile β-lactam ring.[6][7]
Physicochemical Properties of N-tert-butoxycarbonyl-cephalexin
The addition of the Boc group significantly alters the physical and chemical properties of the parent cephalexin molecule. A summary of these properties is presented below.
| Property | Value | Source / Method |
| Molecular Formula | C₂₁H₂₅N₃O₆S | Calculated |
| Molecular Weight | 447.50 g/mol | Calculated |
| Parent Compound (Cephalexin) | C₁₆H₁₇N₃O₄S | PubChem[8] |
| Parent MW (Anhydrous) | 347.38 g/mol | SCBT[1] |
| Parent MW (Monohydrate) | 365.41 g/mol | FDA[4], Drugs.com[2] |
| Appearance | Typically a white to off-white solid | Inferred from similar compounds[9] |
| Solubility | Increased solubility in organic solvents (e.g., DCM, THF, Ethyl Acetate) compared to cephalexin | Inferred from structural properties |
Synthesis of N-tert-butoxycarbonyl-cephalexin
Reaction Principle and Mechanistic Insight
The synthesis involves the acylation of the primary amine of cephalexin with di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the amine nitrogen onto one of the electrophilic carbonyl carbons of (Boc)₂O. A mild, non-nucleophilic base, such as triethylamine (TEA), is employed as a proton scavenger to neutralize the protonated amine, thereby enhancing its nucleophilicity and driving the reaction to completion.
Detailed Experimental Protocol
This protocol is a representative method adapted from procedures for Boc protection of amines and synthesis of cephalexin derivatives.[5][6][9]
Materials:
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Cephalexin (anhydrous): 1 equivalent
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Di-tert-butyl dicarbonate ((Boc)₂O): 1.1 - 1.2 equivalents
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Triethylamine (TEA): 1.5 - 2.0 equivalents
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
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Deionized Water
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ethyl Acetate
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Hexanes
Procedure:
-
Dissolution: Suspend cephalexin (1 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
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Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (1.5 eq.) dropwise. Stir for 15-20 minutes. The mixture may become a clearer solution as the cephalexin salt forms.
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Boc Anhydride Addition: Add a solution of (Boc)₂O (1.1 eq.) in a small amount of DCM dropwise to the reaction mixture at 0 °C.
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Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis (e.g., using a 10:1 DCM:Methanol mobile phase) indicates complete consumption of the starting material.
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Quenching & Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with deionized water (2x), saturated NaHCO₃ solution (1x), and brine (1x). The aqueous washes remove the triethylamine salt and any unreacted (Boc)₂O byproducts.
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Drying: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield a crude solid or oil.
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Purification: Purify the crude product via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-cephalexin as a pure solid.
Synthesis Workflow Diagram
Sources
- 1. Cephalexin | CAS 15686-71-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Cephalexin Tablets: Package Insert / Prescribing Information [drugs.com]
- 3. CN104130272A - Improvement method of cefalexin synthesis process - Google Patents [patents.google.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cephalexin | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
